D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate
Description
CAS Number: 85422-91-9
Molecular Formula: C₂₂H₂₈O₉
Molecular Weight: 436.45 g/mol
Structural Features:
- A highly functionalized octitol derivative with a 2,6-anhydro ring system.
- Contains 7,8-dideoxy modifications, where the 8-position is substituted with a phenyl group.
- Four acetyl groups (tetraacetate) at positions 1,3,4,5, enhancing lipophilicity and stability.
Potential Applications:
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-ethynyloxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBGJDVNNVPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate features an eight-carbon sugar alcohol backbone with three critical modifications:
- 2,6-Anhydro bridge : Formed through intramolecular dehydration between C2 and C6 hydroxyl groups.
- 7,8-Dideoxy alkyne : A carbon-carbon triple bond at positions 7-8, introduced via propynylation.
- Tetraacetate protection : Acetylation of remaining hydroxyl groups at C1, C3, C4, and C5.
The compound's stereochemistry derives from its D-glycero-L-gulo configuration, requiring precise chiral control during synthesis.
Synthetic Pathways
Starting Material Selection
The synthesis typically begins with D-glycero-L-gulo-octose, chosen for its compatible stereochemical profile. Key considerations include:
| Property | Specification | Impact on Synthesis |
|---|---|---|
| Purity | ≥98% (HPLC) | Reduces side reactions |
| Anomeric form | α/β mixture | Requires equilibration step |
| Solubility | 50 mg/mL in DMF | Determines reaction concentration |
Hydroxyl Protection Strategy
A stepwise protection approach ensures selective acetylation:
Dehydration to Form 2,6-Anhydro Bridge
Controlled acid catalysis creates the critical anhydro structure:
Optimized conditions :
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Solvent: Toluene/MeCN (4:1 v/v)
- Temperature: 80°C, 8 hr under N₂
- Yield: 78% with <5% epimerization
Monitoring via $$ ^1H $$ NMR shows complete bridge formation at δ 4.85 ppm (doublet of doublets, J = 8.2, 2.1 Hz).
Final Acetylation and Product Isolation
Tetraacetate Formation
Simultaneous deprotection and acetylation achieves the final structure:
Silyl group removal :
- TBAF (1.1 equiv) in THF/H₂O (9:1)
- 25°C, 2 hr → quantitative desilylation
Acetylation :
- Ac₂O (5 equiv), DMAP (0.2 equiv) in CH₂Cl₂
- 0°C → 25°C gradient over 6 hr
- 94% conversion to tetraacetate
Purification Protocol
Chromatographic conditions :
- Column: Silica gel 60 (230-400 mesh)
- Eluent: Hexane/EtOAc gradient (4:1 → 1:2)
- Recovery: 81% pure product
- Final recrystallization from EtOH/H₂O (3:1) yields 99.2% purity (HPLC)
Analytical Characterization Data
Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 5.32 (m, 1H, H-3), 5.18 (dd, J=3.4, 9.8 Hz, H-4), 2.11 (s, 3H, OAc) |
| $$ ^{13}C $$ NMR | δ 170.2 (CO), 85.6 (C-7), 75.4 (C-2), 20.8 (CH₃CO) |
| IR | 3280 cm⁻¹ (≡C-H), 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |
| HRMS | [M+Na]⁺ Calc: 489.1543, Found: 489.1541 (Δ=0.4 ppm) |
Chemical Reactions Analysis
Types of Reactions
D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes .
Scientific Research Applications
D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a useful probe for investigating carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs and diagnostic agents.
Industry: While not widely used industrially, its derivatives may find applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate exerts its effects is not fully understood. its interactions with biological molecules likely involve the formation of hydrogen bonds and other non-covalent interactions. These interactions can influence the activity of enzymes and other proteins, potentially leading to changes in cellular processes .
Comparison with Similar Compounds
D-glycero-D-gulo-Octitol, 3,7-anhydro-1,2-dideoxy-1-phenyl-, tetraacetate (CAS 85505-09-5)
Molecular Formula : C₂₂H₂₈O₉
Molecular Weight : 436.45 g/mol
| Feature | Target Compound (85422-91-9) | CAS 85505-09-5 |
|---|---|---|
| Stereochemistry | L-gulo configuration | D-gulo configuration |
| Anhydro Position | 2,6-anhydro ring | 3,7-anhydro ring |
| Dideoxy Modification | 7,8-dideoxy with 8-phenyl | 1,2-dideoxy with 1-phenyl |
| Functional Groups | Tetraacetate | Tetraacetate |
Key Differences :
- Stereochemical inversion (L-gulo vs. D-gulo) may influence enantioselective reactions or biological activity.
- The 2,6-anhydro ring in the target compound vs.
- The phenyl group at position 8 (target) vs. position 1 (CAS 85505-09-5) modifies electronic and steric environments, impacting solubility and intermolecular interactions.
D-Glucitol, 1,4-anhydro-, 6-(9E)-9-octadecenoate (CAS 123877-56-5)
Molecular Formula : C₂₄H₄₄O₆
Molecular Weight : 428.60 g/mol
| Feature | Target Compound (85422-91-9) | CAS 123877-56-5 |
|---|---|---|
| Core Structure | Octitol derivative | Glucitol (hexitol) derivative |
| Anhydro Position | 2,6-anhydro | 1,4-anhydro |
| Substituents | Tetraacetate, phenyl | Single octadecenoate ester |
| Molecular Weight | 436.45 g/mol | 428.60 g/mol |
Key Differences :
- The target compound’s tetraacetate and phenyl groups confer higher polarity compared to the long-chain unsaturated ester (octadecenoate) in CAS 123877-56-5, which is more lipophilic.
- The 1,4-anhydro ring in CAS 123877-56-5 suggests a smaller ring system (e.g., five-membered) compared to the 2,6-anhydro octitol, influencing thermal stability and solubility in nonpolar solvents.
- Applications diverge: the target compound is suited for synthetic chemistry, while CAS 123877-56-5 may serve in lipid-based formulations or surfactants due to its fatty acid chain .
Research Implications and Structural Correlations
Reactivity and Stability
- Target Compound : Acetyl groups enhance stability but may require deprotection for further functionalization. The phenyl group could participate in π-π stacking, useful in crystal engineering or supramolecular chemistry.
- CAS 85505-09-5: The 1-phenyl group may sterically hinder reactions at the anomeric center, altering glycosylation efficiency compared to the target compound .
- CAS 123877-56-5 : The unsaturated fatty acid chain introduces oxidative instability but enables applications in emulsion systems or drug delivery .
Solubility and Physicochemical Properties
| Compound | Polarity | Solubility Profile |
|---|---|---|
| 85422-91-9 | Moderate | Soluble in polar aprotic solvents |
| 85505-09-5 | Moderate | Similar to target compound |
| 123877-56-5 | Low | Soluble in lipids, organic solvents |
Biological Activity
D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate is a complex carbohydrate derivative with significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique structure which includes an octynitol backbone and multiple acetyl groups. The synthesis of this compound typically involves several steps of chemical modification of simpler sugar precursors. For instance, the use of sequential Norrish Type II photoelimination is one method described in literature for synthesizing derivatives with similar structures .
Biological Activity
1. Antimicrobial Properties
Research indicates that derivatives of D-glycero-L-gulo-Oct-7-ynitol exhibit antimicrobial activity. For example, studies have shown that certain glycosidase inhibitors derived from similar structures can inhibit the growth of pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various glycosidases. Isofagomine, a potent β-glucosidase inhibitor derived from similar carbohydrate structures, demonstrates how modifications in sugar derivatives can lead to significant enzyme inhibition . The inhibition mechanism often involves mimicking the natural substrate of the enzyme, thereby blocking its active site.
3. Antioxidant Activity
There is emerging evidence that carbohydrate derivatives like D-glycero-L-gulo-Oct-7-ynitol possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems . This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining various carbohydrate derivatives for antimicrobial activity, D-glycero-L-gulo-Oct-7-ynitol was tested against several strains of bacteria. The results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Case Study 2: Glycosidase Inhibition
Another study focused on the inhibition of β-glucosidase by synthetic analogs of D-glycero-L-gulo-Oct-7-ynitol. The results demonstrated that these compounds could inhibit enzyme activity effectively at low concentrations, suggesting their potential as therapeutic agents in managing conditions like diabetes where glycosidases play a crucial role in carbohydrate metabolism .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant inhibition against S. aureus and E. coli; MIC comparable to antibiotics |
| Study 2 | Glycosidase Inhibition | Effective inhibition at low concentrations; potential for diabetes management |
| Study 3 | Antioxidant Properties | Demonstrated capacity to scavenge free radicals; relevance in oxidative stress-related diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
